molecular formula C20H24N6O B2397267 6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine CAS No. 2320891-45-8

6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine

Cat. No.: B2397267
CAS No.: 2320891-45-8
M. Wt: 364.453
InChI Key: OMFQFLREUMWVCO-UHFFFAOYSA-N
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Description

6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine is a compound known for its unique structure combining multiple heterocyclic rings, which bestows it with interesting chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The intricate architecture of this molecule enables versatile interactions at the molecular level, making it a subject of intensive study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine typically involves multiple steps, including:

  • Formation of the cyclobutylpyrimidine ring: : This can be achieved by cyclization reactions involving appropriate precursors under controlled conditions.

  • Linking of the piperidinyl and imidazo[1,2-b]pyridazine rings: : This step often requires a nucleophilic substitution reaction, facilitated by suitable solvents and catalysts, to form the desired ether linkage.

Industrial Production Methods

Industrial synthesis of this compound might involve streamlined processes such as continuous flow chemistry, which enhances yield and reduces reaction times. Optimization of reaction conditions, including temperature, pressure, and solvent choice, plays a critical role in ensuring high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can occur using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrimidine and piperidine rings.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide under acidic conditions or potassium permanganate in an aqueous medium.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

  • Substitution: : Various halides or other electrophiles in the presence of base catalysts like sodium hydroxide or potassium carbonate.

Major Products

Major products vary depending on the reaction, but they often include modified versions of the parent compound with altered functional groups or additional substituents that enhance its properties for specific applications.

Scientific Research Applications

Chemistry

  • Catalysis: : Utilized in the development of novel catalytic systems due to its unique electronic properties.

  • Organic Synthesis: : Employed as a building block in complex organic syntheses.

Biology

  • Drug Discovery: : Investigated for its potential as a pharmacophore in designing new therapeutic agents.

  • Biochemical Studies: : Used in the study of enzyme-substrate interactions and molecular binding mechanisms.

Medicine

  • Anticancer Agents: : Explored for its cytotoxic properties against various cancer cell lines.

  • Antimicrobial Agents:

Industry

  • Material Science: : Incorporated into the design of new materials with specific electronic or optical properties.

  • Polymer Chemistry: : Utilized in the synthesis of novel polymers with unique characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine

  • 6-(4-(((6-Cyclopentylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine

Uniqueness

6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine stands out due to the cyclobutyl moiety, which confers distinct steric and electronic effects compared to cyclopropyl or cyclopentyl analogs. These differences impact its reactivity, binding affinity, and overall efficacy in various applications, making it a particularly valuable compound in scientific research and industry.

Properties

IUPAC Name

6-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]imidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-2-16(3-1)17-12-20(23-14-22-17)27-13-15-6-9-25(10-7-15)19-5-4-18-21-8-11-26(18)24-19/h4-5,8,11-12,14-16H,1-3,6-7,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFQFLREUMWVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NN5C=CN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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